Fuzapladib

Description

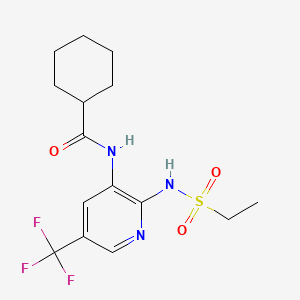

Structure

3D Structure

Properties

CAS No. |

141283-87-6 |

|---|---|

Molecular Formula |

C15H20F3N3O3S |

Molecular Weight |

379.4 g/mol |

IUPAC Name |

N-[2-(ethylsulfonylamino)-5-(trifluoromethyl)-3-pyridinyl]cyclohexanecarboxamide |

InChI |

InChI=1S/C15H20F3N3O3S/c1-2-25(23,24)21-13-12(8-11(9-19-13)15(16,17)18)20-14(22)10-6-4-3-5-7-10/h8-10H,2-7H2,1H3,(H,19,21)(H,20,22) |

InChI Key |

TUWCZRFHNIOVTC-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)NC1=C(C=C(C=N1)C(F)(F)F)NC(=O)C2CCCCC2 |

Appearance |

Solid powder |

Other CAS No. |

141283-87-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

IS 741 IS-741 N-((2-ethylsulfonylamino)-5-trifluoromethyl-3-pyridyl)cyclohexanecarboxamide monohydrate sodium salt |

Origin of Product |

United States |

Foundational & Exploratory

Fuzapladib Sodium: A Technical Guide to its Molecular Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fuzapladib sodium is a novel small molecule inhibitor targeting leukocyte-endothelial cell adhesion, a critical process in the inflammatory cascade. This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, and pharmacological characteristics of this compound sodium. It details its primary mechanism of action as a Leukocyte Function-Associated Antigen-1 (LFA-1) activation inhibitor and touches upon its reported activity as a phospholipase A2 (PLA2) inhibitor. This document synthesizes available data into structured tables, outlines relevant experimental methodologies, and provides visual representations of key pathways and workflows to support further research and development efforts.

Molecular Structure and Chemical Identity

This compound sodium is the monosodium salt of this compound. The core structure consists of a substituted pyridine ring linked to a cyclohexanecarboxamide moiety.

| Identifier | Value |

| Chemical Name | N-[2-(ethylsulfonylamino)-5-(trifluoromethyl)pyridin-3-yl]cyclohexanecarboxamide monosodium salt |

| Synonyms | IS-741 sodium, IKV-741, SH-741, PANOQUELL®-CA1 |

| CAS Number | This compound: 141283-87-6[1], this compound Sodium: 141284-73-3[2] |

| PubChem CID | This compound: 154529[1], this compound Sodium: 23711649[3] |

| Molecular Formula | C15H19F3N3NaO3S[3] |

| Molecular Weight | 401.38 g/mol [4][5][6] |

| IUPAC Name | sodium;[2-(ethylsulfonamido)-5-(trifluoromethyl)pyridin-3-yl]-cyclohexanecarboxamide |

| SMILES | CCS(=O)(=O)NC1=C(C=C(C=N1)C(F)(F)F)NC(=O)C2CCCCC2.[Na+][7] |

Physicochemical Properties

| Property | Value | Source |

| Appearance | Lyophilized powder | [7][8] |

| Solubility | DMSO: 100 mg/mL (248.52 mM) with ultrasonic warming to 60°C. Limited solubility in water. | GLPBIO |

| Storage | Unopened vials at room temperature (15-25°C). Reconstituted solution in refrigerator (2-8°C) for up to 28 days. | [8] |

Mechanism of Action

This compound sodium's primary mechanism of action is the inhibition of the activation of Leukocyte Function-Associated Antigen-1 (LFA-1), a key adhesion molecule on the surface of leukocytes.[9][10] By preventing the conformational change required for LFA-1 activation, this compound sodium blocks the adhesion of neutrophils to intercellular adhesion molecule-1 (ICAM-1) on endothelial cells. This, in turn, inhibits the extravasation of neutrophils from the bloodstream into tissues, a critical step in the amplification of the inflammatory response.[9][10]

Additionally, this compound has been reported to be an inhibitor of phospholipase A2 (PLA2), an enzyme involved in the production of pro-inflammatory mediators. However, detailed information on this aspect of its mechanism is less extensively documented in publicly available literature.

LFA-1 Signaling Pathway Inhibition

The following diagram illustrates the proposed mechanism of LFA-1 mediated neutrophil adhesion and the inhibitory action of this compound.

Caption: LFA-1 activation and inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound sodium are not consistently published in their entirety. The following sections provide representative methodologies for key assays based on available literature.

In Vitro Leukocyte Adhesion Assay

This protocol describes a general method for assessing the inhibition of leukocyte adhesion to endothelial cells, a key functional readout for LFA-1 inhibitors like this compound.

Objective: To quantify the effect of this compound sodium on the adhesion of a leukocyte cell line (e.g., HL-60) to a monolayer of human umbilical vein endothelial cells (HUVECs).

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

HL-60 cells (promyelocytic leukemia cell line)

-

Endothelial Cell Growth Medium

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Tumor Necrosis Factor-alpha (TNF-α)

-

This compound sodium

-

Fluorescent cell tracker dye (e.g., Calcein-AM)

-

96-well black, clear-bottom tissue culture plates

-

Fluorescence microplate reader

Methodology:

-

HUVEC Monolayer Preparation:

-

Seed HUVECs into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer within 24-48 hours.

-

Culture the cells in Endothelial Cell Growth Medium at 37°C and 5% CO2.

-

Once confluent, stimulate the HUVEC monolayer with TNF-α (e.g., 10 ng/mL) for 4-6 hours to upregulate the expression of ICAM-1.

-

-

HL-60 Cell Preparation:

-

Culture HL-60 cells in RPMI-1640 medium supplemented with 10% FBS.

-

On the day of the assay, label the HL-60 cells with a fluorescent dye according to the manufacturer's instructions.

-

Wash the labeled cells to remove excess dye and resuspend them in assay medium.

-

-

Adhesion Assay:

-

Wash the TNF-α stimulated HUVEC monolayer to remove any non-adherent cells.

-

Add fresh assay medium containing various concentrations of this compound sodium to the wells and pre-incubate for 1 hour.

-

Add the fluorescently labeled HL-60 cells to the HUVEC monolayer and co-incubate for 1-2 hours at 37°C.

-

Gently wash the wells multiple times with pre-warmed PBS to remove non-adherent HL-60 cells.

-

Measure the fluorescence of the remaining adherent cells using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of adhesion for each treatment group relative to the vehicle control.

-

Determine the IC50 value of this compound sodium for the inhibition of leukocyte adhesion.

-

Caption: Workflow for an in vitro leukocyte adhesion assay.

Canine Model of Acute Pancreatitis

The following provides a general framework for a study evaluating this compound sodium in a canine model of acute pancreatitis, based on published clinical trial information.

Objective: To assess the efficacy and safety of this compound sodium in managing the clinical signs of acute pancreatitis in dogs.

Study Design: Randomized, masked, placebo-controlled multicenter study.

Animal Model: Client-owned dogs presenting with clinical signs of acute pancreatitis. Diagnosis is typically based on a combination of clinical signs (e.g., vomiting, abdominal pain, anorexia), and elevated canine pancreatic lipase immunoreactivity (cPLI).

Treatment Protocol:

-

This compound Group: Intravenous administration of this compound sodium at a dose of 0.4 mg/kg once daily for three consecutive days.

-

Placebo Group: Intravenous administration of a matching placebo (vehicle) on the same schedule.

Efficacy Endpoints:

-

Primary Endpoint: Change in a Modified Canine Activity Index (MCAI) score from baseline to day 3. The MCAI is a composite score of clinical signs such as activity, appetite, vomiting, and abdominal pain.

-

Secondary Endpoints: Changes in serum cPLI concentrations, inflammatory markers (e.g., C-reactive protein), and other relevant biochemical parameters.

Safety Assessment:

-

Monitoring of adverse events throughout the study.

-

Complete blood counts and serum chemistry profiles at baseline and at the end of the treatment period.

Caption: Workflow for a canine acute pancreatitis clinical study.

Conclusion

This compound sodium is a promising anti-inflammatory agent with a well-defined primary mechanism of action targeting LFA-1 mediated leukocyte adhesion. The information provided in this technical guide offers a comprehensive foundation for researchers and drug development professionals working with this compound. Further investigation is warranted to fully elucidate its potential phospholipase A2 inhibitory activity and to establish standardized, publicly available protocols for its preclinical and clinical evaluation.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. panoquell.com [panoquell.com]

- 4. cellbiolabs.com [cellbiolabs.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. bmglabtech.com [bmglabtech.com]

- 8. cevaconnect.com [cevaconnect.com]

- 9. assets.ctfassets.net [assets.ctfassets.net]

- 10. medcraveonline.com [medcraveonline.com]

Fuzapladib's Impact on Leukocyte Integrin Signaling: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fuzapladib is an investigational drug that has demonstrated anti-inflammatory effects by modulating leukocyte adhesion, a critical process in the inflammatory cascade. While the user's query specified an interest in α1 integrin signaling, current scientific literature indicates that the primary molecular target of this compound is the β2 integrin, specifically Leukocyte Function-Associated Antigen-1 (LFA-1), also known as αLβ2 or CD11a/CD18. This whitepaper will provide an in-depth technical guide on the established mechanism of action of this compound, focusing on its effects on the LFA-1 signaling pathway. It will also briefly delineate the distinct signaling pathways of α1 integrin to clarify the current understanding of this compound's specificity. This document will present quantitative data from key studies, detail relevant experimental protocols, and provide visualizations of the pertinent signaling cascades and workflows.

Introduction: this compound and its Molecular Target

This compound is a novel anti-inflammatory agent that has been investigated primarily for its role in mitigating the inflammatory response in conditions such as canine acute pancreatitis.[1][2] Its mechanism of action is centered on the inhibition of leukocyte extravasation, the process by which white blood cells migrate from the bloodstream into tissues to sites of inflammation.[3] This process is heavily dependent on the function of specific adhesion molecules on the surface of leukocytes, namely integrins.

Current evidence strongly suggests that this compound is a Leukocyte Function-Associated Antigen-1 (LFA-1) activation inhibitor .[1][2][4] LFA-1 is an integrin exclusively expressed on leukocytes and is pivotal for their firm adhesion to the vascular endothelium, a prerequisite for transmigration into tissues.[5] It is a heterodimer composed of an αL (alpha L, CD11a) subunit and a β2 (beta 2, CD18) subunit.

In contrast, α1 integrin (α1β1) is a receptor for collagen and laminin, primarily involved in cell-matrix interactions, and plays roles in cell proliferation, survival, and matrix organization.[3] There is currently no direct evidence in the peer-reviewed scientific literature to suggest that this compound significantly affects the α1β1 integrin signaling pathway. Therefore, this guide will focus on the well-documented effects of this compound on LFA-1 signaling.

The LFA-1 Signaling Pathway and this compound's Mechanism of Inhibition

The adhesion of leukocytes to the endothelium is a tightly regulated, multi-step process involving selectin-mediated rolling, chemokine-induced activation, integrin-mediated firm adhesion, and subsequent transmigration. LFA-1 is central to the firm adhesion step.

LFA-1 Activation: "Inside-Out" Signaling

In circulating, non-activated leukocytes, LFA-1 exists in a low-affinity, bent conformation. Upon stimulation by chemokines (e.g., IL-8) present at a site of inflammation, a cascade of intracellular signals, termed "inside-out" signaling, is initiated. This signaling pathway leads to a conformational change in LFA-1 to a high-affinity, extended state, enabling it to bind strongly to its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), which is expressed on the surface of endothelial cells.[4]

The precise mechanism of this compound's inhibitory action is reported to be the disruption of this "inside-out" signaling cascade. Specifically, this compound is proposed to inhibit the interaction between Phospholipase C-β2 (PLC-β2) and RAS-related C3 botulinus toxin substrate 1 (Rac1), two key molecules essential for LFA-1 activation.[4] By preventing this interaction, this compound effectively blocks the conformational change of LFA-1 into its high-affinity state. This, in turn, prevents the firm adhesion of leukocytes to the vascular endothelium and their subsequent migration into inflamed tissues.[3][4]

Visualization of the LFA-1 Signaling Pathway and this compound's Point of Intervention

Quantitative Data on this compound's Efficacy

A key study evaluating this compound in dogs with presumptive acute pancreatitis provides quantitative data on its clinical efficacy. The primary endpoint was the change in the Modified Canine Activity Index (MCAI) score from day 0 to day 3.

| Group | N | Mean MCAI Score at Day 0 | Mean Change in MCAI Score (Day 0 to Day 3) | P-value |

| This compound | 16 | 8.53 | -7.75 | 0.02 |

| Placebo | 19 | 7.68 | -5.68 | |

| Data from Steiner et al. (2023)[1][2] |

Experimental Protocols for Studying this compound's Effects

Investigating the impact of a compound like this compound on LFA-1 mediated leukocyte adhesion involves a series of in vitro and in vivo experiments.

In Vitro Static Adhesion Assay

This assay quantifies the adhesion of leukocytes to a surface coated with the LFA-1 ligand, ICAM-1.

Objective: To determine the effect of this compound on the adhesion of isolated leukocytes to ICAM-1.

Methodology:

-

Plate Coating: 96-well microplates are coated with recombinant ICAM-1 and incubated overnight at 4°C. The remaining protein-binding sites are then blocked with a solution like bovine serum albumin (BSA).

-

Leukocyte Isolation: Leukocytes (e.g., neutrophils or peripheral blood mononuclear cells) are isolated from whole blood using density gradient centrifugation.

-

Labeling and Treatment: The isolated leukocytes are labeled with a fluorescent dye (e.g., calcein-AM). The cells are then pre-incubated with varying concentrations of this compound or a vehicle control.

-

Adhesion: The treated leukocytes are added to the ICAM-1 coated wells and stimulated with a chemokine (e.g., IL-8) to induce LFA-1 activation. The plate is incubated to allow for cell adhesion.

-

Washing: Non-adherent cells are removed by a standardized washing procedure.

-

Quantification: The fluorescence of the remaining adherent cells is measured using a plate reader. The percentage of adhesion is calculated relative to the total number of cells added.

Flow Cytometry for LFA-1 Activation State

Flow cytometry can be used to detect the conformational change of LFA-1 upon activation using antibodies that specifically recognize the high-affinity state.

Objective: To determine if this compound prevents the conformational change of LFA-1 to its high-affinity state.

Methodology:

-

Cell Preparation and Treatment: Isolated leukocytes are treated with this compound or a vehicle control.

-

Stimulation: The cells are then stimulated with a chemokine to induce LFA-1 activation.

-

Staining: The cells are stained with a fluorescently labeled monoclonal antibody that specifically binds to the activated, high-affinity conformation of LFA-1. Cells are also co-stained with markers to identify the leukocyte population of interest (e.g., CD45).

-

Data Acquisition: The fluorescence intensity of the cells is measured using a flow cytometer.

-

Analysis: The percentage of cells expressing the high-affinity LFA-1 conformation is quantified in the this compound-treated group versus the control group.

In Vivo Models of Inflammation

Animal models are crucial for evaluating the therapeutic potential of this compound in a physiological context.

Objective: To assess the effect of this compound on leukocyte infiltration into inflamed tissues in vivo.

Methodology:

-

Model Induction: An inflammatory response is induced in a laboratory animal (e.g., a mouse model of peritonitis or a canine model of pancreatitis).[6]

-

Treatment: Animals are treated with this compound or a vehicle control at specified doses and time points.

-

Tissue Collection: At the end of the experiment, inflamed tissues (e.g., peritoneal lavage fluid or pancreatic tissue) are collected.

-

Quantification of Leukocyte Infiltration: The number of infiltrated leukocytes (particularly neutrophils) in the collected tissues is quantified. This can be done by:

-

Cell counting: Using a hemocytometer for fluid samples.

-

Flow cytometry: To phenotype the infiltrated cells.

-

Immunohistochemistry: Staining tissue sections for leukocyte-specific markers.

-

Myeloperoxidase (MPO) assay: MPO is an enzyme abundant in neutrophils, and its activity in tissue homogenates serves as a surrogate marker for neutrophil infiltration.

-

Conclusion

This compound is a promising anti-inflammatory agent that functions as a Leukocyte Function-Associated Antigen-1 (LFA-1) activation inhibitor. Its mechanism of action involves the disruption of the "inside-out" signaling pathway necessary for LFA-1 to adopt its high-affinity conformation, thereby preventing firm adhesion of leukocytes to the vascular endothelium and their subsequent extravasation into inflamed tissues. While the initial query focused on α1 integrin, the current body of scientific evidence points to LFA-1 as the primary target of this compound. The experimental protocols detailed in this whitepaper provide a framework for the further investigation and characterization of this compound and other LFA-1 inhibitors. The quantitative data from clinical studies in dogs with pancreatitis support the therapeutic potential of this mechanism of action. Further research is warranted to fully elucidate the clinical applications of this compound in various inflammatory diseases.

References

- 1. This compound in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound reduces postsurgical inflammation in the intestinal muscularis externa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of LFA-1/ICAM-1 and VLA-4/VCAM-1 as a therapeutic approach to inflammation and autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Role of Neutrophils and Neutrophil Extracellular Traps in Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

Fuzapladib's Effect on Neutrophil Adhesion and Migration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fuzapladib is a novel small molecule inhibitor that has demonstrated therapeutic potential in inflammatory conditions, primarily through its targeted action on neutrophil function. This technical guide provides an in-depth analysis of this compound's mechanism of action, specifically focusing on its effects on neutrophil adhesion and migration. Drawing from available preclinical and clinical data, this document outlines the molecular pathways influenced by this compound, presents the quantitative evidence of its efficacy, and details the experimental protocols used to elucidate its activity. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of anti-inflammatory therapeutics.

Introduction: The Role of Neutrophils in Inflammation and the Therapeutic Rationale for this compound

Neutrophils are the most abundant type of white blood cell and serve as the first line of defense in the innate immune system. Their rapid recruitment to sites of injury or infection is a critical step in the inflammatory response. This process, known as the leukocyte adhesion cascade, involves a tightly regulated sequence of events: rolling, activation, firm adhesion to the vascular endothelium, and subsequent transmigration into the inflamed tissue.

A key player in the firm adhesion of neutrophils is the integrin, Leukocyte Function-Associated Antigen-1 (LFA-1). The activation of LFA-1 is a critical checkpoint in the inflammatory cascade. Dysregulation of neutrophil recruitment and activation can lead to excessive tissue damage and is a hallmark of numerous acute and chronic inflammatory diseases.

This compound (formerly IKV-741) is a first-in-class LFA-1 activation inhibitor.[1] By specifically targeting the "inside-out" signaling pathway that leads to LFA-1 activation, this compound offers a targeted approach to modulating the inflammatory response by preventing the firm adhesion and subsequent migration of neutrophils into tissues.[2][3] This targeted mechanism of action suggests a favorable safety profile compared to broader anti-inflammatory agents.

Mechanism of Action: Inhibition of LFA-1 Activation

This compound's primary mechanism of action is the inhibition of the activation of LFA-1 on the surface of neutrophils.[4] LFA-1, a heterodimeric protein composed of αL (CD11a) and β2 (CD18) subunits, exists in a low-affinity, bent conformation in resting neutrophils. Upon stimulation by chemokines, which bind to G-protein coupled receptors (GPCRs) on the neutrophil surface, a cascade of intracellular signals is initiated. This "inside-out" signaling pathway leads to a conformational change in LFA-1, shifting it to a high-affinity, extended state. This activated LFA-1 can then bind firmly to its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), which is expressed on the surface of endothelial cells at the site of inflammation.

This compound has been shown to disrupt a critical step in this signaling cascade by inhibiting the interaction between Phospholipase C-β2 (PLC-β2) and the small GTPase, Ras-related C3 botulinum toxin substrate 1 (Rac1).[2] Both PLC-β2 and Rac1 are essential for the downstream signaling events that lead to LFA-1 activation. By preventing their interaction, this compound effectively blocks the conformational change in LFA-1, keeping it in its inactive state and thereby preventing firm adhesion of neutrophils to the endothelium.

Signaling Pathway of LFA-1 Activation and this compound's Point of Intervention

The following diagram illustrates the key steps in the chemokine-induced LFA-1 activation pathway in neutrophils and the specific point of inhibition by this compound.

Caption: LFA-1 activation pathway and this compound's inhibitory action.

Quantitative Data on this compound's Efficacy

While extensive quantitative data from in vitro neutrophil adhesion and migration assays are not widely published, key studies provide evidence for this compound's inhibitory effects.

| Parameter | Experimental System | Result | Reference |

| LFA-1 Activity | Genetically engineered mouse pre-B cells expressing LFA-1, stimulated with SDF-1 | 1 µmol/L this compound suppressed LFA-1 activity. | [5] |

| Clinical Score Improvement | Randomized, masked, placebo-controlled multicenter study in dogs with acute pancreatitis | Statistically significant reduction in the modified canine activity index (MCAI) score from Day 0 to Day 3 in the this compound group compared to the placebo group. | [2] |

| Neutrophil Infiltration | In vivo mouse model of postoperative ileus | Did not sufficiently inhibit neutrophil infiltration into the ileal muscularis externa. | [3] |

Note: The finding that this compound did not significantly inhibit neutrophil infiltration in a postoperative ileus model suggests that the drug's efficacy may be context-dependent and vary based on the specific inflammatory microenvironment and the relative importance of LFA-1 versus other adhesion molecules (e.g., Mac-1) in different disease states.

Experimental Protocols

The following sections detail the principles and general procedures for key in vitro assays used to evaluate the effect of compounds like this compound on neutrophil adhesion and migration.

Neutrophil Adhesion Assay (Static Conditions)

This assay quantifies the adhesion of neutrophils to a monolayer of endothelial cells.

Objective: To determine the effect of this compound on the adhesion of activated neutrophils to endothelial cells.

Methodology:

-

Endothelial Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to form a confluent monolayer in 96-well plates.

-

Neutrophil Isolation: Neutrophils are isolated from fresh human peripheral blood using density gradient centrifugation.

-

Neutrophil Labeling: Isolated neutrophils are labeled with a fluorescent dye, such as Calcein-AM, for easy quantification.

-

Treatment: The labeled neutrophils are pre-incubated with varying concentrations of this compound or a vehicle control.

-

Activation: Neutrophils are activated with a chemoattractant, such as Interleukin-8 (IL-8) or N-Formylmethionyl-leucyl-phenylalanine (fMLP).

-

Co-incubation: The treated and activated neutrophils are added to the HUVEC-coated wells and incubated to allow for adhesion.

-

Washing: Non-adherent neutrophils are removed by a gentle washing step.

-

Quantification: The fluorescence of the remaining adherent neutrophils is measured using a fluorescence plate reader. The percentage of adhesion is calculated relative to the total number of neutrophils added.

Caption: Workflow for a static neutrophil adhesion assay.

Neutrophil Migration (Chemotaxis) Assay

This assay measures the directed migration of neutrophils towards a chemoattractant.

Objective: To assess the inhibitory effect of this compound on neutrophil chemotaxis.

Methodology:

-

Neutrophil Isolation: Neutrophils are isolated from fresh human peripheral blood.

-

Treatment: Neutrophils are pre-incubated with different concentrations of this compound or a vehicle control.

-

Assay Setup: A Boyden chamber or a similar transwell system is used. The lower chamber is filled with a medium containing a chemoattractant (e.g., IL-8). The treated neutrophils are placed in the upper chamber, which is separated from the lower chamber by a porous membrane.

-

Incubation: The chamber is incubated to allow neutrophils to migrate through the pores towards the chemoattractant.

-

Quantification: The number of neutrophils that have migrated to the lower chamber is quantified. This can be done by cell counting using a hemocytometer, or by lysing the migrated cells and measuring the activity of a neutrophil-specific enzyme like myeloperoxidase.

Caption: Workflow for a neutrophil migration (chemotaxis) assay.

Conclusion and Future Directions

This compound represents a targeted therapeutic strategy for inflammatory diseases by specifically inhibiting the activation of LFA-1 on neutrophils, thereby reducing their adhesion to the endothelium and subsequent migration into tissues. Its mechanism of action, involving the disruption of the PLC-β2 and Rac1 interaction, is a novel approach to modulating the inflammatory cascade.

While in vivo studies in canine pancreatitis have shown promising clinical outcomes, further research is needed to fully quantify the dose-dependent effects of this compound on neutrophil adhesion and migration in various inflammatory contexts. The generation of comprehensive in vitro data, including IC50 values and detailed dose-response curves from standardized adhesion and migration assays, will be crucial for optimizing its therapeutic application and for the development of next-generation LFA-1 activation inhibitors. Furthermore, exploring the efficacy of this compound in a wider range of inflammatory and autoimmune disease models is a logical next step in its clinical development.

References

- 1. dvm360.com [dvm360.com]

- 2. This compound in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound reduces postsurgical inflammation in the intestinal muscularis externa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cevaconnect.com [cevaconnect.com]

- 5. The anti-inflammatory effects of this compound in an endotoxemic porcine model - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Fuzapladib Sodium for Injection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fuzapladib sodium, formerly known as IS-741, is a novel small molecule anti-inflammatory agent. It is conditionally approved by the U.S. Food and Drug Administration (FDA) under the brand name PANOQUELL®-CA1 for the management of clinical signs associated with the acute onset of pancreatitis in dogs.[1][2][3][4][5] Initially developed as a potent phospholipase A2 (PLA2) inhibitor, its primary mechanism of action is now characterized as the inhibition of Leukocyte Function-Associated Antigen-1 (LFA-1) activation, a critical step in the inflammatory cascade.[1][4][6][7][8] This technical guide provides a comprehensive overview of the pharmacological profile of this compound sodium, summarizing key preclinical and clinical data, and detailing the experimental protocols used in its evaluation.

Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting the activation of LFA-1.[3][4][7][9][10] LFA-1 is an integrin receptor expressed on the surface of leukocytes, including neutrophils, that plays a crucial role in their adhesion to vascular endothelium and subsequent extravasation into tissues during an inflammatory response.[4][7][11][12]

In the context of acute pancreatitis, inflammatory mediators trigger the activation of LFA-1 on circulating neutrophils. This activation enables LFA-1 to bind firmly to its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), which is upregulated on endothelial cells at the site of inflammation.[7][13] This interaction facilitates the arrest, adhesion, and transmigration of neutrophils from the bloodstream into the pancreatic tissue, amplifying the inflammatory damage.[7][12][13]

This compound blocks this process by preventing the conformational change required for LFA-1 activation, thereby inhibiting neutrophil adhesion and migration into the pancreas.[8][10][14] This targeted action is expected to limit the expansion of pancreatic lesions and may help prevent systemic complications, such as multi-organ failure, associated with severe pancreatitis.[9][10]

In in vitro studies, this compound at a concentration of 1 µM has been shown to suppress LFA-1 activity in genetically engineered mouse pre-B cells and significantly inhibit the adhesion of human HL-60 cells (a neutrophil-like cell line) to human umbilical vein endothelial cells (HUVECs).[4][10][15]

Figure 1: Signaling pathway of this compound-mediated inhibition of neutrophil extravasation.

Pharmacological Data

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in multiple species following intravenous (IV) and subcutaneous (SC) administration. The drug exhibits significant inter-species differences in clearance and systemic exposure.[1][16] this compound is noted to be a highly protein-bound drug.[2][5][9][17]

Table 1: Pharmacokinetic Parameters of this compound (2 mg/kg IV Administration)

| Species | Gender | CL_tot (mL/h·kg) | AUC_0–inf (µg·h/mL) |

|---|---|---|---|

| Rat | Male | 687 ± 24 | ~3 |

| Female | 730 ± 110 | ~2.7 | |

| Cat | Male | 74 ± 11 | ~27 |

| Female | 55 ± 4.7 | ~36 | |

| Dog | Male | 16 ± 2 | ~125 |

| Female | 19 ± 2.9 | ~105 |

Data adapted from a study with 2 mg/kg IV administration. Values are expressed as mean ± SE.[1][16]

Table 2: Pharmacokinetic Parameters of this compound (2 mg/kg SC Administration)

| Species | Gender | C_max (µg/mL) | T_max (h) | k_e (h⁻¹) | CL_tot/F (mL/h·kg) |

|---|---|---|---|---|---|

| Rat | Male | 3.2 ± 0.38 | 0.25 ± 0.00 | 2.1 ± 0.45 | 760 ± 130 |

| Female | 3.2 ± 0.29 | 0.25 ± 0.00 | 1.8 ± 0.30 | 800 ± 120 | |

| Cat | Male | 6.6 ± 0.53 | 0.88 ± 0.11 | 0.30 ± 0.064 | 93 ± 8.2 |

| Female | 10 ± 1.2 | 0.63 ± 0.11 | 0.38 ± 0.043 | 61 ± 7.7 | |

| Dog | Male | 15 ± 0.34 | 0.44 ± 0.054 | 0.13 ± 0.022 | 18 ± 0.83 |

| Female | 13 ± 0.36 | 0.88 ± 0.11 | 0.13 ± 0.020 | 23 ± 2.5 |

Data adapted from a study with 2 mg/kg SC administration. Values are expressed as mean ± SE.[1]

In dogs, following once-daily IV administration of PANOQUELL®-CA1 for nine consecutive days at doses of 0.4, 1.2, and 2 mg/kg, minimal accumulation was observed, with mean accumulation ratios of 1.37, 1.36, and 1.35, respectively.[2][3]

Clinical Efficacy

The effectiveness of this compound sodium was evaluated in a randomized, masked, placebo-controlled pilot field study involving client-owned dogs with acute onset pancreatitis.[8][18] Clinical improvement was the primary endpoint, assessed by the change in the Modified Canine Activity Index (MCAI) score from Day 0 to Day 3. The MCAI is a composite score of seven clinical signs: activity, appetite, vomiting, cranial abdominal pain, dehydration, stool consistency, and presence of blood in the stool.[2]

Table 3: Clinical Efficacy of this compound in Dogs with Acute Pancreatitis

| Group | N | Mean MCAI Score (Day 0) | Mean MCAI Score (Day 3) | Mean Change from Day 0 to Day 3 | P-value |

|---|---|---|---|---|---|

| This compound (0.4 mg/kg) | 16-17 | 8.53 | 0.83 | -7.7 | 0.0193 |

| Vehicle Control | 19 | 7.68 | 1.98 | -5.7 | (vs. This compound) |

Data from a pilot field effectiveness study. The this compound group showed a statistically significant reduction in MCAI scores compared to the control group.[2][9][18][19]

Safety and Tolerability

In a 9-day target animal safety study, healthy Beagle dogs administered this compound sodium at 0.4 mg/kg (1X), 1.2 mg/kg (3X), and 2 mg/kg (5X) the labeled dose did not show evidence of systemic toxicity, indicating an acceptable margin of safety.[19] The most common adverse reactions observed during the pilot field study included anorexia, digestive tract disorders (e.g., vomiting, diarrhea), respiratory tract disorders, and jaundice.[2][9][17]

Key Experimental Protocols

In Vitro LFA-1 Activation / Cell Adhesion Assay

This assay evaluates the ability of this compound to inhibit the adhesion of leukocytes to endothelial cells, a key step mediated by LFA-1.

-

Cell Lines: Human promyelocytic leukemia cells (HL-60) are used as a model for neutrophils. Human Umbilical Vein Endothelial Cells (HUVECs) are used to form a cellular monolayer mimicking the blood vessel wall.

-

Methodology:

-

HUVECs are seeded in multi-well plates and cultured to form a confluent monolayer.

-

The HUVEC monolayer is activated with an inflammatory stimulus (e.g., lipopolysaccharide or TNF-α) to induce the expression of ICAM-1.

-

HL-60 cells are fluorescently labeled for later quantification.

-

Labeled HL-60 cells are pre-incubated with various concentrations of this compound sodium or a vehicle control for a specified period (e.g., 10-30 minutes).

-

The treated HL-60 cells are then added to the activated HUVEC monolayer and incubated to allow for adhesion.

-

Non-adherent cells are removed by a standardized washing procedure.

-

The remaining adherent cells are quantified by measuring the fluorescence intensity in each well.

-

-

Endpoint: The concentration of this compound that inhibits 50% of cell adhesion (IC50) is calculated to determine its potency. This compound has been shown to be effective at a concentration of 1 µM in a similar assay.[4][15]

Multi-Species Pharmacokinetic Study

This study aimed to characterize the absorption, distribution, metabolism, and excretion of this compound in different species.

-

Subjects: Male and female Sprague-Dawley rats, Beagle dogs, and domestic cats.[1][16]

-

Methodology:

-

Dosing: A single dose of this compound sodium monohydrate (2.0 mg/kg) is administered via intravenous (IV) and subcutaneous (SC) routes.[1][16]

-

Blood Sampling: Serial blood samples are collected from each animal at predetermined time points (e.g., 5, 10, 15, 30, 60, 120, 240, 360, and 480 minutes post-dose).[1]

-

Sample Processing: Blood is centrifuged to obtain plasma, which is then stored frozen (-30°C or below) until analysis.[1]

-

Bioanalysis: Plasma concentrations of this compound are determined using a validated Ultra-Performance Liquid Chromatography (UPLC) system with mass spectrometry (MS) detection.[1][13]

-

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, CLtot, etc.) are calculated using non-compartmental analysis software.[1]

-

Figure 2: Experimental workflow for the pharmacokinetic evaluation of this compound.

Canine Pilot Field Study for Acute Pancreatitis

This was a multicenter, randomized, masked, placebo-controlled study to assess the efficacy and safety of this compound in a clinical setting.[8][18]

-

Study Population: Client-owned dogs (n=61 enrolled, n=36 in efficacy analysis) presenting with presumptive acute onset pancreatitis.[8][19] Diagnosis was based on the presence of at least two relevant clinical signs and a canine pancreatic lipase immunoreactivity (cPLI) concentration of ≥400 μg/L.[8]

-

Methodology:

-

Enrollment & Randomization: Eligible dogs were enrolled and randomly assigned to either the this compound group or the vehicle control group.

-

Treatment Protocol:

-

This compound Group (n=17): Received 0.4 mg/kg this compound sodium IV once daily for three consecutive days.[19]

-

Control Group (n=19): Received an equivalent volume of a vehicle control (placebo) IV once daily for three days.[19]

-

All dogs in both groups received standard of care, including fluid therapy, nutritional support, analgesics, and anti-emetics.[19]

-

-

Clinical Assessment: An examining veterinarian, masked to the treatment group, assessed each dog daily and scored clinical signs using the Modified Canine Activity Index (MCAI).

-

Primary Endpoint: The primary measure of effectiveness was the change in the mean total MCAI score from Day 0 (pre-treatment) to Day 3.[2][8]

-

Secondary Endpoints: Included changes in other clinical severity scores (CAPCSI) and serum biomarkers like cPLI and C-reactive protein.[8][18]

-

Figure 3: Logical workflow of the pivotal pilot field study for this compound.

References

- 1. medcraveonline.com [medcraveonline.com]

- 2. panoquell.com [panoquell.com]

- 3. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A Closer Look at Panoquell-CA1 in Dogs • MSPCA-Angell [mspca.org]

- 6. researchgate.net [researchgate.net]

- 7. medkoo.com [medkoo.com]

- 8. This compound in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PANOQUELL®-CA1 [panoquell.com]

- 10. The anti-inflammatory effects of this compound in an endotoxemic porcine model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound reduces postsurgical inflammation in the intestinal muscularis externa - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Polylysine-Containing Hydrogel Formulation of this compound, Inhibitor of Leukocyte-Function Associated Antigen-1 (LFA-1) Activation, for Sustained Release - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. glpbio.com [glpbio.com]

- 16. Species differences in the biopharmaceutical properties of this compound sodium monohydrate in rats, cats, and dogs - MedCrave online [medcraveonline.com]

- 17. dvm360.com [dvm360.com]

- 18. researchgate.net [researchgate.net]

- 19. cevaconnect.com [cevaconnect.com]

In-Vitro Anti-Inflammatory Mechanisms of Fuzapladib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fuzapladib (formerly IS-741) is a novel anti-inflammatory agent that has demonstrated significant therapeutic potential in various inflammatory conditions. Its primary mechanism of action involves the inhibition of leukocyte function-associated antigen-1 (LFA-1), a critical adhesion molecule in the inflammatory cascade. This technical guide provides an in-depth overview of the in-vitro studies that have elucidated the anti-inflammatory effects of this compound, focusing on its mechanism of action, experimental protocols, and quantitative data.

Mechanism of Action: Inhibition of LFA-1 Activation

This compound exerts its anti-inflammatory effects by targeting the activation of LFA-1 on leukocytes. LFA-1, an integrin, plays a pivotal role in the adhesion of leukocytes to endothelial cells and their subsequent migration into inflamed tissues. The activation of LFA-1 is a crucial step in this process, and this compound has been shown to interfere with this "inside-out" signaling pathway.

In-vitro evidence suggests that this compound inhibits the interaction between Phospholipase C-β2 (PLC-β2) and Ras-related C3 botulinum toxin substrate 1 (Rac1), two key signaling molecules essential for LFA-1 activation. By disrupting this interaction, this compound prevents the conformational changes in LFA-1 that are necessary for its high-affinity binding to its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), on endothelial cells.

Signaling Pathway of LFA-1 Activation and this compound's Point of Intervention

Quantitative Data from In-Vitro Studies

The following tables summarize the key quantitative findings from in-vitro studies on this compound's anti-inflammatory effects.

| Assay | Cell Line/Primary Cells | Stimulus | This compound Concentration | Effect | Reference |

| LFA-1 Activation | Genetically engineered mouse pre-B cells expressing LFA-1 | Stromal cell-derived factor-1 (SDF-1) | 1 µmol/L | Suppression of LFA-1 activity | |

| Leukocyte-Endothelial Adhesion | HL-60 cells and Human Umbilical Vein Endothelial Cells (HUVEC) | Lipopolysaccharide (LPS) | 1 µM | Significant inhibition of HL-60 adhesion to HUVEC | [1] |

Further dose-response studies and IC50 value determinations are needed for a more comprehensive quantitative profile of this compound.

Experimental Protocols

Leukocyte-Endothelial Adhesion Assay (HL-60 and HUVEC)

This protocol is based on the methodology described by Shikama et al. (1999).[1]

Objective: To evaluate the effect of this compound on the adhesion of a human promyelocytic leukemia cell line (HL-60), as a neutrophil surrogate, to a monolayer of Human Umbilical Vein Endothelial Cells (HUVEC).

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVEC)

-

HL-60 cells

-

Endothelial Cell Growth Medium (EGM)

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

This compound (IS-741)

-

Calcein-AM (or other fluorescent cell stain)

-

96-well culture plates

-

Fluorescence microplate reader

Experimental Workflow:

Detailed Procedure:

-

HUVEC Culture: Culture HUVECs in EGM in a 96-well plate until a confluent monolayer is formed.

-

Stimulation: Stimulate the HUVEC monolayer with an optimal concentration of LPS (e.g., 1 µg/mL) for a specified period (e.g., 4 hours) to induce the expression of adhesion molecules.

-

HL-60 Cell Preparation: Culture HL-60 cells in RPMI 1640 medium supplemented with FBS.

-

This compound Treatment: Pre-incubate HL-60 cells with various concentrations of this compound or vehicle control for a defined time (e.g., 1 hour).

-

Cell Labeling: Label the this compound-treated HL-60 cells with a fluorescent dye such as Calcein-AM according to the manufacturer's instructions.

-

Co-culture: Add the labeled HL-60 cells to the LPS-stimulated HUVEC monolayer.

-

Adhesion Incubation: Incubate the co-culture for a specific duration (e.g., 1 hour) to allow for cell adhesion.

-

Washing: Gently wash the wells multiple times with a suitable buffer (e.g., PBS) to remove non-adherent HL-60 cells.

-

Quantification: Measure the fluorescence intensity in each well using a fluorescence microplate reader. The fluorescence intensity is directly proportional to the number of adhered HL-60 cells.

LFA-1 Activation Assay

A specific, detailed protocol for the LFA-1 activation assay with this compound on genetically engineered mouse pre-B cells is not publicly available in the reviewed literature. However, a general approach for such an assay would typically involve the following steps:

Objective: To assess the effect of this compound on the activation state of LFA-1 on leukocytes following stimulation.

General Methodology:

-

Cell Preparation: Use a leukocyte cell line (e.g., genetically engineered mouse pre-B cells expressing LFA-1) known to express LFA-1.

-

This compound Treatment: Pre-incubate the cells with varying concentrations of this compound or vehicle control.

-

Stimulation: Stimulate the cells with a known LFA-1 activator, such as SDF-1, phorbol 12-myristate 13-acetate (PMA), or an activating anti-LFA-1 antibody.

-

Detection of Activated LFA-1: The activation state of LFA-1 can be detected using several methods:

-

Flow Cytometry: Use a conformation-specific monoclonal antibody that preferentially binds to the high-affinity (activated) state of LFA-1. The binding of this antibody is then quantified by flow cytometry.

-

Cell Adhesion to Immobilized ICAM-1: Plate wells with purified ICAM-1. After treatment and stimulation, the cells are added to the wells, and the number of adherent cells is quantified, similar to the leukocyte-endothelial adhesion assay.

-

Experimental Workflow for a Flow Cytometry-Based LFA-1 Activation Assay:

Conclusion and Future Directions

The in-vitro studies summarized in this guide provide compelling evidence for the anti-inflammatory effects of this compound, primarily through the inhibition of LFA-1 activation on leukocytes. The detailed experimental protocols and the elucidated signaling pathway offer a solid foundation for further research and drug development.

Future in-vitro studies should focus on:

-

Dose-response analyses to determine the IC50 values of this compound in various cell-based assays.

-

Investigating the effects of this compound on the production of a broader range of inflammatory cytokines and chemokines in different immune cell types (e.g., neutrophils, monocytes, lymphocytes).

-

Exploring the impact of this compound on other aspects of leukocyte function , such as chemotaxis and phagocytosis.

-

Validating the mechanism of action in primary leukocytes from different species to assess inter-species variability.

A comprehensive understanding of this compound's in-vitro pharmacology will be instrumental in optimizing its clinical application and exploring its full therapeutic potential in a wide range of inflammatory diseases.

References

Fuzapladib: A Deep Dive into its Modulation of Immune Cell Trafficking

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Fuzapladib is an investigational small molecule drug that has garnered significant interest for its potential as a modulator of the immune response. This technical guide provides a comprehensive overview of this compound's core mechanism of action, its role in modulating immune cell trafficking, and the experimental evidence supporting its therapeutic potential. The information is tailored for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound.

This compound is a leukocyte function-associated antigen-1 (LFA-1) activation inhibitor.[1][2][3] LFA-1 is an integrin receptor expressed on the surface of leukocytes that plays a critical role in their adhesion to endothelial cells and subsequent migration into tissues, a process central to the inflammatory response. By inhibiting the activation of LFA-1, this compound effectively reduces the trafficking of immune cells, particularly neutrophils and macrophages, to sites of inflammation.[4][5][6] This unique mechanism of action positions this compound as a promising therapeutic agent for a variety of inflammatory conditions.

Mechanism of Action: Inhibiting the Inside-Out Signaling of LFA-1

The trafficking of leukocytes from the bloodstream into tissues is a tightly regulated multi-step process known as the leukocyte adhesion cascade. This process involves the initial tethering and rolling of leukocytes along the endothelial lining of blood vessels, followed by firm adhesion and subsequent transmigration into the inflamed tissue. The firm adhesion step is critically dependent on the activation of LFA-1 on the leukocyte surface, which enables it to bind with high affinity to its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), expressed on endothelial cells.[4][7][8]

LFA-1 activation is controlled by a complex intracellular signaling pathway known as "inside-out" signaling. This pathway is initiated by chemokine and cytokine stimulation of leukocytes, which triggers a cascade of events leading to a conformational change in LFA-1, shifting it from a low-affinity to a high-affinity state for ICAM-1.[4]

This compound exerts its inhibitory effect by targeting a key step in this inside-out signaling pathway. It has been shown to inhibit the interaction between Phospholipase C-β2 (PLC-β2) and RAS-related C3 botulinus toxin substrate 1 (RAC1), two proteins essential for LFA-1 activation.[4] By disrupting this interaction, this compound prevents the downstream signaling events that lead to the conformational change and activation of LFA-1. This, in turn, blocks the firm adhesion of leukocytes to the endothelium and their subsequent extravasation into tissues.

Quantitative Data on Immune Cell Trafficking

The efficacy of this compound in modulating immune cell trafficking has been evaluated in various preclinical and clinical studies. The following tables summarize the key quantitative findings.

Table 1: Effect of this compound on Immune Cell Infiltration in a Mouse Model of Postoperative Ileus

| Treatment Group | Dose | Mean Macrophage (CD68+) Count (cells/mm²) ± SD | % Reduction vs. Control | Mean Neutrophil (MPO+) Count (cells/mm²) ± SD | % Reduction vs. Control | Reference |

| Control (Vehicle) | - | 150 ± 25 | - | 80 ± 15 | - | [4] |

| This compound | 20 mg/kg | 75 ± 18 | 50% | 65 ± 12 | 18.75% | [4] |

| p < 0.05 compared to control |

Table 2: Clinical Efficacy of this compound in Dogs with Acute Pancreatitis

| Treatment Group | N | Mean Change in Modified Canine Activity Index (MCAI) Score (Day 0 to Day 3) ± SD | Mean Change in Canine Pancreatic Lipase (cPLI) (µg/L) (Day 0 to Day 3) | Mean Change in C-Reactive Protein (CRP) (mg/L) (Day 0 to Day 3) | Reference |

| Placebo | 19 | -5.68 ± 3.8 | Not reported | Not reported | [2][3] |

| This compound (0.4 mg/kg) | 16 | -7.75 ± 2.5 | No significant difference | No significant difference | [2][3] |

| p = 0.02 compared to placebo |

Table 3: Effect of this compound on Inflammatory Cytokine Levels

No statistically significant changes in the serum concentrations of various cytokines, including IL-2, IL-6, IL-8, IL-10, MCP-1, and TNF-α, were observed between the this compound and placebo groups in the canine acute pancreatitis study.[2][9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's effects on immune cell trafficking.

In Vivo Mouse Model of Postoperative Ileus

This protocol describes the induction of postoperative ileus in mice to study the effect of this compound on intestinal inflammation.

Protocol Details:

-

Animals: Male C57BL/6 mice, 8-10 weeks old, are used.

-

Anesthesia: Mice are anesthetized with isoflurane.

-

Surgical Procedure: A midline laparotomy is performed, and the small intestine is gently manipulated with a moist cotton applicator for 5 minutes. The abdominal wall and skin are then closed with sutures.

-

Drug Administration: this compound (20 mg/kg) or vehicle (saline) is administered subcutaneously 1 hour before and 4 hours after surgery.

-

Tissue Collection: 24 hours after surgery, mice are euthanized, and segments of the ileum are collected. The muscularis externa is carefully dissected from the mucosa.

-

Analysis: The collected tissue is then processed for myeloperoxidase (MPO) staining to identify neutrophils and immunofluorescence staining for CD68 to identify macrophages.

Myeloperoxidase (MPO) Staining for Neutrophil Infiltration

This protocol details the staining procedure to visualize and quantify neutrophils in tissue samples.

Reagents:

-

10% Neutral Buffered Formalin

-

Phosphate Buffered Saline (PBS)

-

Hanker-Yates reagent

-

30% Hydrogen Peroxide

Procedure:

-

Fix the dissected ileal muscularis externa in 10% neutral buffered formalin overnight at 4°C.

-

Wash the tissue three times with PBS.

-

Incubate the tissue in PBS containing 0.1% Hanker-Yates reagent and 0.03% hydrogen peroxide for 10 minutes at room temperature.

-

Wash the tissue three times with PBS.

-

Mount the tissue on a glass slide and visualize under a light microscope. MPO-positive cells (neutrophils) will appear as dark brown-stained cells.

-

Quantify the number of MPO-positive cells per unit area using image analysis software.

Immunofluorescence Staining for Macrophage (CD68) Infiltration

This protocol describes the immunofluorescence staining procedure for detecting macrophages in tissue sections.

Reagents:

-

Optimal Cutting Temperature (OCT) compound

-

Acetone, pre-chilled to -20°C

-

Blocking solution (e.g., 5% goat serum in PBS)

-

Primary antibody: Rat anti-mouse CD68

-

Secondary antibody: Goat anti-rat IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

Procedure:

-

Embed the fresh ileal muscularis externa in OCT compound and freeze rapidly.

-

Cut 5-10 µm thick cryosections and mount them on glass slides.

-

Fix the sections with pre-chilled acetone for 10 minutes at -20°C.

-

Wash the slides three times with PBS.

-

Block non-specific binding by incubating the sections with blocking solution for 1 hour at room temperature.

-

Incubate the sections with the primary antibody (rat anti-mouse CD68) overnight at 4°C.

-

Wash the slides three times with PBS.

-

Incubate the sections with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Wash the slides three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the slides with PBS and mount with mounting medium.

-

Visualize the sections using a fluorescence microscope. CD68-positive cells (macrophages) will emit a fluorescent signal.

-

Quantify the number of CD68-positive cells per unit area using image analysis software.

In Vitro Leukocyte-Endothelium Adhesion Assay

This is a general protocol to assess the direct effect of this compound on leukocyte adhesion to endothelial cells.

Protocol Details:

-

Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) to form a confluent monolayer in a 96-well plate.

-

Leukocyte Isolation and Labeling: Isolate human neutrophils or use a leukocyte cell line (e.g., HL-60). Label the leukocytes with a fluorescent dye such as Calcein-AM.

-

This compound Treatment: Pre-incubate the fluorescently labeled leukocytes with various concentrations of this compound (or vehicle control) for 30-60 minutes.

-

Co-culture: Add the treated leukocytes to the HUVEC monolayer and incubate for a defined period (e.g., 30 minutes) to allow for adhesion.

-

Washing: Gently wash the wells with PBS to remove non-adherent leukocytes.

-

Quantification: Measure the fluorescence intensity in each well using a fluorescence plate reader. The fluorescence intensity is directly proportional to the number of adherent leukocytes.

-

Data Analysis: Calculate the percentage of inhibition of adhesion for each this compound concentration compared to the vehicle control.

Conclusion

This compound represents a targeted approach to anti-inflammatory therapy by specifically inhibiting the activation of LFA-1 and subsequent immune cell trafficking. The preclinical and clinical data gathered to date demonstrate its potential to reduce the infiltration of neutrophils and macrophages into inflamed tissues, leading to a reduction in inflammation and clinical improvement in conditions such as canine acute pancreatitis. The detailed experimental protocols provided in this guide offer a framework for further investigation into the therapeutic applications of this compound and other LFA-1 activation inhibitors. As our understanding of the intricate signaling pathways governing immune cell trafficking continues to grow, molecules like this compound hold great promise for the development of novel and more effective treatments for a wide range of inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound reduces postsurgical inflammation in the intestinal muscularis externa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. aaha.org [aaha.org]

- 8. PANOQUELL®-CA1 [panoquell.com]

- 9. researchgate.net [researchgate.net]

Preclinical Research on Fuzapladib for Acute Pancreatitis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fuzapladib (formerly known as IS-741) is a novel therapeutic agent investigated for the management of acute pancreatitis. Preclinical research has elucidated its dual mechanism of action, primarily as a potent inhibitor of leukocyte function-associated antigen-1 (LFA-1) activation, and secondarily as an inhibitor of cytosolic phospholipase A2 (cPLA2). This guide provides a comprehensive overview of the pivotal preclinical studies, detailing the experimental methodologies, quantitative outcomes, and the underlying signaling pathways. The data presented herein underscore the potential of this compound in mitigating the inflammatory cascade characteristic of acute pancreatitis, thereby reducing pancreatic necrosis, hemorrhage, and associated systemic complications.

Mechanism of Action

This compound exerts its anti-inflammatory effects through two primary pathways:

-

Inhibition of LFA-1 Activation: this compound inhibits the activation of LFA-1, a key integrin on the surface of neutrophils. This prevents the firm adhesion of neutrophils to the vascular endothelium, a critical step in their extravasation into the pancreatic tissue. By blocking neutrophil infiltration, this compound attenuates the local and systemic inflammatory response.

-

Inhibition of Cytosolic Phospholipase A2 (cPLA2): this compound has been shown to inhibit the activity of cPLA2. This enzyme is responsible for the release of arachidonic acid from cell membranes, which is a precursor for the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. Inhibition of cPLA2 further contributes to the reduction of the inflammatory cascade.

Signaling Pathways

LFA-1 Mediated Neutrophil Extravasation and its Inhibition by this compound

Caption: LFA-1 activation pathway and this compound's inhibitory action.

cPLA2 Signaling Pathway in Acute Pancreatitis and its Inhibition by this compound

Caption: cPLA2 signaling pathway and this compound's point of inhibition.

In Vitro Efficacy

Inhibition of Leukocyte-Endothelial Cell Adhesion

Experimental Protocol: Human umbilical vein endothelial cells (HUVECs) were cultured to form a monolayer. Human promyelocytic leukemia cells (HL-60), serving as a neutrophil surrogate, were fluorescently labeled. HUVECs were stimulated with lipopolysaccharide (LPS) to induce the expression of adhesion molecules. This compound (IS-741) was added to the co-culture of HL-60 cells and HUVECs. The adhesion of HL-60 cells to the HUVEC monolayer was quantified by measuring fluorescence intensity.[1]

Results:

| This compound (IS-741) Concentration | Inhibition of HL-60 Adhesion to HUVECs |

| 1 µg/mL | Significant inhibition |

| 10 µg/mL | Further significant inhibition |

Table 1: Effect of this compound on in vitro cell adhesion.[1]

In Vivo Efficacy in Animal Models

Dog Model of Acute Necrotizing Pancreatitis

Experimental Protocol: Acute necrotizing pancreatitis was induced in adult mongrel dogs by injecting autologous gallbladder bile into the main pancreatic duct. The dogs were divided into a treatment group receiving intravenous this compound (IS-741) at 6 and 30 hours post-pancreatitis induction, and a non-treated control group. Survival rates, physiological parameters, and cytosolic phospholipase A2 (cPLA2) activity in pancreatic, lung, and renal tissues were assessed.[2]

Results:

| Parameter | Control Group (No Treatment) | This compound (IS-741) Treated Group |

| Survival Rate | Significantly lower | Significantly higher |

| Mean Arterial Pressure | Decreased | Maintained |

| PaO2 | Decreased | Maintained |

| cPLA2 Activity (Pancreas) | High | Significantly lower |

| cPLA2 Activity (Lung) | High | Significantly lower |

| cPLA2 Activity (Renal Cortex) | High | Significantly lower |

| Histopathology (Pancreas, Lung, Kidney) | Severe changes | Milder changes |

Table 2: Efficacy of this compound in a canine model of acute necrotizing pancreatitis.[2]

Rat Model of Cerulein-Induced Pancreatitis with Sepsis

Experimental Protocol: Acute pancreatitis was induced in rats by four intramuscular injections of cerulein (50 µg/kg each). Sepsis was induced by an intraperitoneal injection of lipopolysaccharide (LPS) (10 mg/kg). The treated group received a continuous intravenous infusion of this compound (IS-741) at a rate of 3 mg/kg/h, starting 30 minutes before the septic challenge. The control group did not receive this compound. Serum levels of cytokine-induced neutrophil chemoattractant (CINC), a key chemokine for neutrophil recruitment, were measured. Histological examination of the lungs was also performed.[3][4]

Results:

| Parameter | Control Group (Pancreatitis + Sepsis) | This compound (IS-741) Treated Group |

| Serum CINC Levels | Elevated | Significantly lower |

| Pulmonary Neutrophil Infiltration | Intense | Significantly reduced |

| Lung Hemorrhage | Present | Absent |

Table 3: Efficacy of this compound in a rat model of severe acute pancreatitis with sepsis.[3][4]

Experimental Workflows

In Vivo Canine Model of Acute Necrotizing Pancreatitis

Caption: Workflow for the canine acute necrotizing pancreatitis study.

In Vitro Cell Adhesion Assay

Caption: Workflow for the in vitro leukocyte-endothelial cell adhesion assay.

Conclusion

The preclinical data for this compound strongly support its therapeutic potential in acute pancreatitis. Its dual inhibitory action on LFA-1 activation and cPLA2 activity effectively targets key inflammatory pathways involved in the pathogenesis of the disease. In vitro studies demonstrate its ability to prevent the initial steps of neutrophil infiltration, while in vivo studies in both canine and rodent models of severe acute pancreatitis confirm its efficacy in improving survival, reducing organ damage, and attenuating the systemic inflammatory response. These findings have provided a solid foundation for the further clinical development of this compound for the treatment of acute pancreatitis.

References

- 1. Effect of IS-741 on cell adhesion between human umbilical vein endothelial cells and HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of IS-741 (a new synthetic antiinflammatory agent) on acute necrotizing pancreatitis in dogs. Significance of its inhibitory effect on cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The novel carboxamide derivative IS-741 reduces neutrophil chemoattractant production by bronchoalveolar macrophages in rats with cerulein-induced pancreatitis complicated by sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

Fuzapladib: A Deeper Dive into Therapeutic Mechanisms Beyond LFA-1

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Fuzapladib, a compound primarily recognized for its role as a Leukocyte Function-Associated Antigen-1 (LFA-1) activation inhibitor, is demonstrating a broader spectrum of therapeutic potential than initially understood. While its efficacy in mitigating neutrophil-mediated inflammation, particularly in canine acute pancreatitis, is well-documented, emerging evidence points towards additional molecular targets and cellular effects. This technical guide synthesizes the current understanding of this compound's mechanisms of action beyond direct LFA-1 antagonism, focusing on its potential as a Phospholipase A2 (PLA2) inhibitor and its interference with the upstream LFA-1 activation cascade involving Phospholipase C-β2 (PLC-β2) and RAS-related C3 botulinus toxin substrate 1 (RAC1). Furthermore, this document explores the expanding role of this compound in modulating the activity of other key immune cells, such as monocytes and macrophages. We present a comprehensive overview of the quantitative data, detailed experimental protocols from key studies, and visual representations of the underlying signaling pathways to facilitate further research and drug development efforts in this promising area.

Introduction

This compound has gained prominence as a novel anti-inflammatory agent. Its established mechanism of action centers on the inhibition of LFA-1, an integrin crucial for leukocyte adhesion to endothelial cells and subsequent extravasation into tissues. This has been the cornerstone of its application in conditions characterized by excessive neutrophil infiltration. However, a closer examination of the literature reveals a more complex and multifaceted pharmacological profile. This guide aims to consolidate the evidence for these alternative mechanisms, providing a valuable resource for researchers exploring new therapeutic avenues for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative findings from various in vitro and in vivo studies on this compound, highlighting its effects on different targets and in various models.

| Target/Model | This compound Concentration/Dose | Observed Effect | Reference |

| In Vitro Studies | |||

| LFA-1 Activity (genetically engineered mouse pre-B cells) | 1 µmol/L | Suppression of LFA-1 activity | [1] |

| Adhesion of HL-60 cells to HUVEC (LPS-stimulated) | 1 µM (3 hours) | Significant inhibition of adhesion | [2][3] |

| In Vivo Studies | |||

| Rat Trinitrobenzene Sulfonic Acid (TNBS) Ileitis | 50 mg/kg (p.o., 7 days) | Significant reduction in myeloperoxidase (MPO) activity and mucosal IL-8 levels | [2][3] |

| Endotoxemic Porcine Model | High-dose | Suppression of Interleukin-6 (IL-6) production | [4] |

| Canine Acute Pancreatitis | Not specified | Statistically significant reduction in Modified Canine Activity Index (MCAI) scores compared to placebo | [5][6] |

Potential Therapeutic Targets Beyond LFA-1

Phospholipase A2 (PLA2) Inhibition

Multiple independent sources have identified this compound as an inhibitor of Phospholipase A2 (PLA2), with some studies suggesting it is a potent inhibitor[2][3][7][8]. Specifically, it has been shown to have an inhibitory effect on cytosolic PLA2 (cPLA2)[9].

Signaling Pathway and Therapeutic Implications:

PLA2 enzymes are critical in the inflammatory cascade as they catalyze the hydrolysis of phospholipids, leading to the release of arachidonic acid. Arachidonic acid is a precursor for the synthesis of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes. By inhibiting PLA2, this compound can potentially dampen the inflammatory response at a point upstream of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, offering a broad anti-inflammatory effect.

Caption: this compound's inhibitory action on the PLA2 pathway.

Interference with the LFA-1 "Inside-Out" Activation Pathway: PLC-β2 and RAC1

A pivotal study has elucidated a more detailed mechanism of this compound's action on LFA-1, revealing that it inhibits the interaction between Phospholipase C-β2 (PLC-β2) and RAS-related C3 botulinus toxin substrate 1 (RAC1)[10]. This interaction is a critical step in the "inside-out" signaling cascade that activates LFA-1 on the surface of leukocytes.

Signaling Pathway and Therapeutic Implications:

Chemokine signaling triggers a conformational change in LFA-1 from a low-affinity to a high-affinity state, enabling it to bind to its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), on endothelial cells. The PLC-β2/RAC1 interaction is integral to this process. By disrupting this interaction, this compound effectively prevents the activation of LFA-1, thereby inhibiting leukocyte adhesion and migration. This upstream intervention suggests that this compound may have a more profound and potentially broader impact on leukocyte function than a direct antagonist of activated LFA-1.

Caption: this compound's disruption of the LFA-1 activation cascade.

Modulation of Monocyte and Macrophage Function

Evidence suggests that this compound's effects are not limited to neutrophils. Studies have shown that this compound can suppress the infiltration of macrophages. Specifically, it has been observed to inhibit the accumulation of CD68-positive macrophages in a mouse model of postoperative ileus and ED1-positive macrophages in a rat model of chronic pancreatitis[10].

Therapeutic Implications:

Monocytes and macrophages are key players in both the initiation and resolution of inflammation. Their recruitment to sites of injury is a critical step in the inflammatory process. By inhibiting the infiltration of these cells, this compound may have a broader anti-inflammatory and immunomodulatory effect than previously appreciated. This could be particularly relevant in chronic inflammatory conditions where macrophages play a central role.

Caption: this compound's inhibitory effect on monocyte/macrophage infiltration.

Experimental Protocols

In Vitro Leukocyte Adhesion Assay

This protocol is a generalized representation based on the methodologies suggested in the literature[2][3].

-

Cell Culture:

-

Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in 96-well plates in endothelial cell growth medium.

-

Human promyelocytic leukemia cells (HL-60), a model for neutrophils, are cultured in RPMI-1640 medium supplemented with fetal bovine serum.

-

-

Assay Procedure:

-

HUVEC monolayers are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS; e.g., 1 µg/mL), for a defined period (e.g., 4 hours) to induce the expression of adhesion molecules like ICAM-1.

-

HL-60 cells are labeled with a fluorescent dye (e.g., Calcein-AM).

-

Labeled HL-60 cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes).

-

The pre-treated HL-60 cells are then added to the stimulated HUVEC monolayers and incubated to allow for adhesion (e.g., 30-60 minutes).

-

Non-adherent cells are removed by gentle washing.

-

The fluorescence of the adherent cells is quantified using a fluorescence plate reader.

-

The percentage of adhesion inhibition is calculated relative to the vehicle control.

-

In Vivo Model of Intestinal Inflammation (Rat TNBS Ileitis)

This protocol is a composite based on descriptions of similar models[2][3].

-

Animal Model:

-

Male Wistar rats are used.

-

Ileitis is induced by the intra-luminal administration of 2,4,6-trinitrobenzene sulfonic acid (TNBS) in ethanol into a cannulated segment of the ileum.

-

-

Drug Administration:

-

This compound is administered orally (p.o.) at a specified dose (e.g., 50 mg/kg) daily for a set duration (e.g., 7 days) following the induction of ileitis. A control group receives the vehicle.

-

-

Outcome Measures:

-

Myeloperoxidase (MPO) Activity: At the end of the treatment period, a segment of the inflamed ileum is harvested, homogenized, and MPO activity is measured spectrophotometrically as an index of neutrophil infiltration.

-

Cytokine Analysis: Another portion of the ileal tissue is processed for the measurement of pro-inflammatory cytokines, such as IL-8, using an enzyme-linked immunosorbent assay (ELISA).

-

Histological Analysis: Ileal tissue sections can be stained with hematoxylin and eosin (H&E) to assess the degree of inflammation, ulceration, and immune cell infiltration.

-

Conclusion and Future Directions

The therapeutic potential of this compound extends beyond its well-established role as an LFA-1 activation inhibitor. Its ability to inhibit PLA2 and interfere with the upstream PLC-β2/RAC1 signaling cascade presents exciting new avenues for its clinical application. Furthermore, its demonstrated effects on monocytes and macrophages suggest a broader immunomodulatory capacity.

Future research should focus on:

-

Elucidating the direct binding and inhibitory kinetics of this compound on PLA2 isoforms.

-

Investigating the precise molecular interactions between this compound and the PLC-β2/RAC1 complex.

-

Exploring the efficacy of this compound in a wider range of inflammatory and autoimmune diseases where PLA2 and macrophage activation are key pathogenic factors.

-

Conducting further studies to delineate the differential effects of this compound on various leukocyte subpopulations.

A deeper understanding of these multifaceted mechanisms will be crucial for unlocking the full therapeutic potential of this compound and for the rational design of next-generation anti-inflammatory therapies.

References

- 1. The anti-inflammatory effects of this compound in an endotoxemic porcine model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. immune-system-research.com [immune-system-research.com]

- 4. The anti-inflammatory effects of this compound in an endotoxemic porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. medcraveonline.com [medcraveonline.com]

- 9. This compound (IS-741) | cPLA2 inhibitor | Probechem Biochemicals [probechem.com]

- 10. This compound reduces postsurgical inflammation in the intestinal muscularis externa - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application